molecular formula C22H19F3N2OS B2577496 (4-Phenylpiperazin-1-yl)(5-(3-(trifluoromethyl)phenyl)furan-2-yl)methanethione CAS No. 301339-02-6

(4-Phenylpiperazin-1-yl)(5-(3-(trifluoromethyl)phenyl)furan-2-yl)methanethione

Cat. No.: B2577496
CAS No.: 301339-02-6
M. Wt: 416.46
InChI Key: HFOFVXTULPAHFS-UHFFFAOYSA-N
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Description

(4-Phenylpiperazin-1-yl)(5-(3-(trifluoromethyl)phenyl)furan-2-yl)methanethione is a complex organic compound that features a piperazine ring, a furan ring, and a trifluoromethyl group. These structural elements suggest that the compound may have interesting pharmacological or chemical properties, potentially useful in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenylpiperazin-1-yl)(5-(3-(trifluoromethyl)phenyl)furan-2-yl)methanethione likely involves multiple steps, including:

    Formation of the furan ring: This could be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the trifluoromethyl group: This step might involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the piperazine ring: This could be done through nucleophilic substitution reactions.

    Formation of the methanethione group: This might involve the use of thiocarbonyl compounds under specific conditions.

Industrial Production Methods

Industrial production would likely scale up the laboratory synthesis methods, optimizing reaction conditions for yield and purity. This could involve continuous flow reactors, high-pressure conditions, and the use of catalysts to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the methanethione group.

    Reduction: Reduction reactions could target the methanethione group, converting it to a methylene group.

    Substitution: The piperazine ring and the furan ring may undergo various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce hydrocarbons.

Scientific Research Applications

Chemistry

The compound could be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.

Biology

In biological research, the compound might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.

Medicine

If the compound exhibits pharmacological activity, it could be investigated as a potential drug candidate for various diseases.

Industry

In industrial applications, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance binding affinity or metabolic stability, while the piperazine ring might interact with specific protein sites.

Comparison with Similar Compounds

Similar Compounds

    (4-Phenylpiperazin-1-yl)(5-phenylfuran-2-yl)methanethione: Similar structure but lacks the trifluoromethyl group.

    (4-Phenylpiperazin-1-yl)(5-(3-chlorophenyl)furan-2-yl)methanethione: Similar structure with a chlorophenyl group instead of trifluoromethyl.

Uniqueness

The presence of the trifluoromethyl group in (4-Phenylpiperazin-1-yl)(5-(3-(trifluoromethyl)phenyl)furan-2-yl)methanethione may confer unique properties, such as increased lipophilicity, metabolic stability, and potential for stronger interactions with biological targets.

Properties

IUPAC Name

(4-phenylpiperazin-1-yl)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N2OS/c23-22(24,25)17-6-4-5-16(15-17)19-9-10-20(28-19)21(29)27-13-11-26(12-14-27)18-7-2-1-3-8-18/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOFVXTULPAHFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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